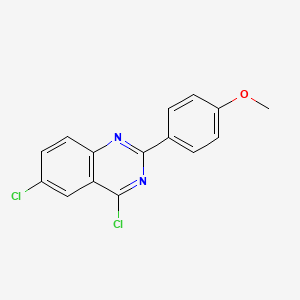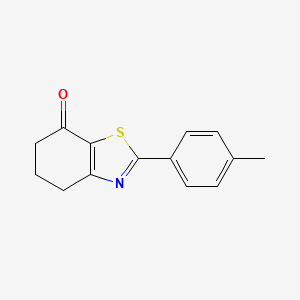
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Overview
Description
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is an organic compound with the chemical formula C15H10Cl2N2O . It is a colorless crystalline solid .
Synthesis Analysis
This compound can be synthesized by the reaction of phenylzinc reagent and 2,4-dichloroquinazoline . The specific reaction steps may involve first reacting chlorobenzene with magnesium to obtain a phenyl magnesium reagent, then reacting with 2,4-dichloroquinazoline, and finally introducing a methoxy group .Molecular Structure Analysis
The molecular formula of this compound is C15H10Cl2N2O . The average mass is 305.159 Da .Physical And Chemical Properties Analysis
This compound is a colorless crystalline solid . Its melting point is about 144-146 degrees Celsius . It has good solubility in common organic solvents such as dichloromethane, dimethyl sulfoxide, and dimethylformamide .Scientific Research Applications
Analgesic Activity :
- Osarumwense Peter Osarodion (2023) synthesized compounds related to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline and found them to exhibit significant analgesic activity, highlighting their potential in pain management (Osarodion, 2023).
H1-Antihistaminic Agents :
- A study by V. Alagarsamy et al. (2009) synthesized derivatives of this compound, which showed potential as new H1-antihistaminic agents, with some compounds demonstrating significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2009).
Anti-inflammatory Agents :
- Alagarsamy and Murugesan (2007) developed novel derivatives of this compound with significant anti-inflammatory and analgesic activities, suggesting their use in treating inflammation-related conditions (Alagarsamy & Murugesan, 2007).
Antistress Properties :
- Research by Mikael M. Manvelyan et al. (2021) indicated that 2-substituted derivatives of quinazoline, similar in structure to this compound, have antistress effects in rats, reducing emotional reactivity (Manvelyan et al., 2021).
Antimicrobial Activity :
- Gupta and Chaudhary (2012) studied thiazolo and thiazino derivatives of Benzo[h]Quinazolines, demonstrating promising antimicrobial activities, which implies a potential role for this compound derivatives in antimicrobial applications (Gupta & Chaudhary, 2012).
Antitumor Activity :
- A study by Nagwa M. Abdel Gawad et al. (2010) synthesized derivatives of quinazolin-4(3H)-ones, including compounds structurally related to this compound, and found them to exhibit broad-spectrum antitumor activity (Gawad et al., 2010).
Safety and Hazards
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline may be irritating and sensitizing . Protective gloves and eye protection equipment should be worn during operation . It should be stored in a dry and ventilated place, away from fire and oxidizing agents . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been reported to have a wide range of biological activities and therapeutic properties . They have shown promise as anti-bacterial, anti-fungal, anti-tumor, anti-inflammatory, anti-virus, and anti-rheumatic drugs .
Mode of Action
It is known that quinazoline derivatives can interact with various targets, receptors, or microorganisms . The specific interaction of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biological pathways . The downstream effects of these pathway alterations would depend on the specific targets of this compound.
Result of Action
It is known that quinazoline derivatives can have a wide range of effects, including anti-bacterial, anti-fungal, anti-tumor, anti-inflammatory, anti-virus, and anti-rheumatic effects .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including this compound, have been shown to exhibit α-glucosidase inhibitory activity . This interaction is crucial as it can influence glucose metabolism and has potential therapeutic applications in managing diabetes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Quinazoline derivatives have been reported to exhibit anticancer properties by inhibiting the growth of cancer cells . This compound can modulate various signaling pathways, leading to changes in gene expression that promote apoptosis or inhibit cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, this compound may interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that quinazoline derivatives can maintain their activity over extended periods, but their stability may be influenced by environmental conditions such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating glucose metabolism . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or other systemic effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . This compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
4,6-dichloro-2-(4-methoxyphenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVFPCYTJPFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680056 | |
| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461036-87-3 | |
| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)


![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)
![methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride](/img/structure/B1421833.png)




![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)

![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)


